![molecular formula C11H18FNO3 B2988709 Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate CAS No. 2248393-04-4](/img/structure/B2988709.png)
Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate: is a fluorinated spirocyclic compound that belongs to the class of organic compounds known as spiro compounds. These compounds are characterized by their unique fused ring structures, which often impart significant chemical and biological properties. This particular compound features a fluorine atom, an oxygen atom, and a nitrogen atom within its spirocyclic framework, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. This can be achieved through intramolecular cyclization reactions, often facilitated by the use of strong bases or acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products. Continuous flow chemistry techniques may also be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The fluorine atom can be oxidized to form fluorine-containing derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Fluorinated carboxylic acids and esters.
Reduction Products: Amines and alcohols.
Substitution Products: Various fluorinated and non-fluorinated derivatives.
Scientific Research Applications
Chemistry: In the field of chemistry, tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals, agrochemicals, and materials.
Biology: The compound's biological applications include its use as a probe in biochemical studies. Its fluorine atom can be utilized in fluorescence imaging techniques to study biological processes at the molecular level.
Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of various drug candidates. Its incorporation into drug molecules can enhance their pharmacokinetic properties and improve their efficacy.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate exerts its effects depends on its specific application. In drug development, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target, leading to improved therapeutic outcomes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in disease processes.
Receptors: It can bind to receptors, triggering or blocking signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Tert-butyl 2-fluoro-7-oxo-5-azaspiro[3.4]octane-5-carboxylate: This compound is structurally similar but lacks the oxygen atom in the spirocyclic ring.
Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: This compound has a bromine atom instead of fluorine, leading to different chemical properties.
Tert-butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: This compound features a hydroxyl group instead of fluorine, resulting in different reactivity and applications.
Uniqueness: Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate stands out due to its combination of fluorine and oxygen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-9(2,3)16-8(14)11(12)5-13-4-10(11)6-15-7-10/h13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONVIJESWNYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CNCC12COC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
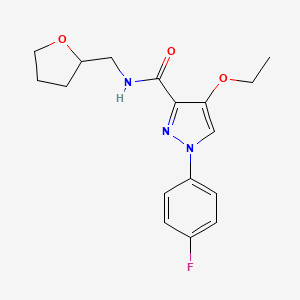
methanone](/img/structure/B2988628.png)
![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2988630.png)
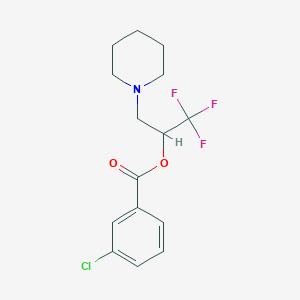
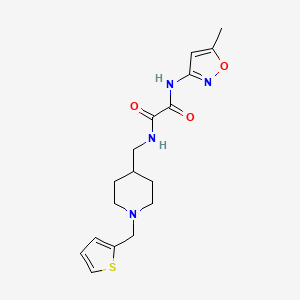
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate](/img/structure/B2988634.png)
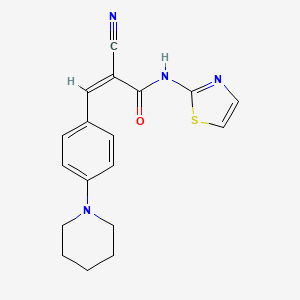
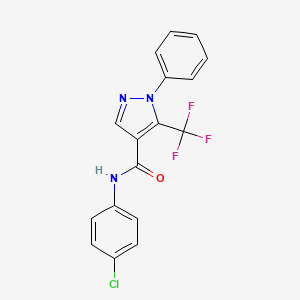
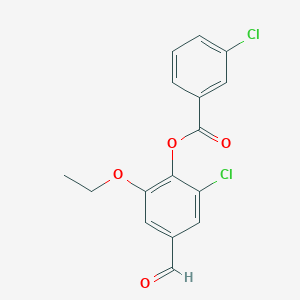
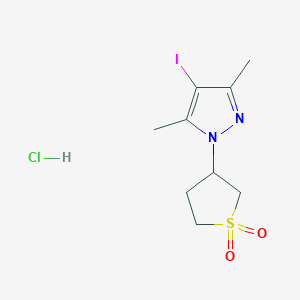
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2988646.png)
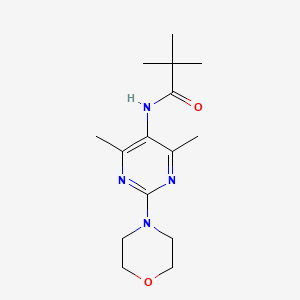
![6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2988648.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2988649.png)
